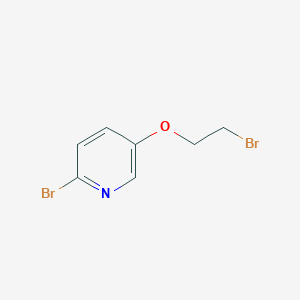
2-Bromo-5-(2-bromoetoxi)piridina
Descripción general
Descripción
2-Bromo-5-(2-bromoethoxy)pyridine is a versatile chemical compound with a unique structure that allows for diverse applications in various scientific research areas. This compound is used in organic synthesis, drug discovery, and material science.
Aplicaciones Científicas De Investigación
2-Bromo-5-(2-bromoethoxy)pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it a valuable intermediate in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-5-(2-bromoethoxy)pyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It is known that the compound’s interaction with the kinase can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-(2-bromoethoxy)pyridine are primarily related to inflammation and immune response. By interacting with the p38α MAP kinase, the compound can influence the release of pro-inflammatory cytokines, thus affecting the overall inflammatory response .
Pharmacokinetics
It is known that the compound’s potency can be influenced by the presence of certain enantiomers .
Result of Action
The molecular and cellular effects of 2-Bromo-5-(2-bromoethoxy)pyridine’s action primarily involve the modulation of inflammatory responses. By interacting with the p38α MAP kinase, the compound can influence the release of pro-inflammatory cytokines, potentially leading to a reduction in inflammation .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(2-bromoethoxy)pyridine can be influenced by various environmental factors. For instance, the compound’s potency can be affected by the presence of certain enantiomers . .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-(2-bromoethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitogen-activated protein kinases, which are crucial in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, leading to changes in cellular functions . Additionally, 2-Bromo-5-(2-bromoethoxy)pyridine can form covalent bonds with nucleophilic sites on proteins, affecting their structure and function.
Molecular Mechanism
At the molecular level, 2-Bromo-5-(2-bromoethoxy)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves covalent interactions with nucleophilic amino acid residues, resulting in changes in the enzyme’s activity . Additionally, 2-Bromo-5-(2-bromoethoxy)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-5-(2-bromoethoxy)pyridine can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that 2-Bromo-5-(2-bromoethoxy)pyridine can degrade over time, leading to a decrease in its biological activity . In in vivo studies, long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Metabolic Pathways
2-Bromo-5-(2-bromoethoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-5-(2-bromoethoxy)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and the extent of its effects on cellular processes.
Subcellular Localization
2-Bromo-5-(2-bromoethoxy)pyridine exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Métodos De Preparación
The synthesis of 2-Bromo-5-(2-bromoethoxy)pyridine involves several steps. One common synthetic route starts with the bromination of 5-hydroxypyridine to form 5-bromopyridine. This intermediate is then reacted with 2-bromoethanol under specific conditions to yield 2-Bromo-5-(2-bromoethoxy)pyridine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Análisis De Reacciones Químicas
2-Bromo-5-(2-bromoethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While specific examples of oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Comparación Con Compuestos Similares
2-Bromo-5-(2-bromoethoxy)pyridine can be compared with other bromopyridine derivatives, such as:
2-Bromo-5-chloropyridine: Used in agrochemicals, pharmaceuticals, and dyestuff fields.
2-Bromo-5-methylpyridine: Used as a starting reagent for the synthesis of various bipyridine and terpyridine derivatives.
2-Bromopyridine: A versatile synthon for the synthesis of heteroarylated pyridones.
The uniqueness of 2-Bromo-5-(2-bromoethoxy)pyridine lies in its specific substitution pattern, which provides distinct reactivity and applications compared to other bromopyridine derivatives.
Propiedades
IUPAC Name |
2-bromo-5-(2-bromoethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c8-3-4-11-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJHARSRJQXPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
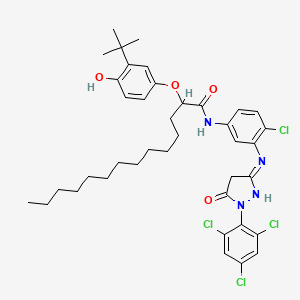
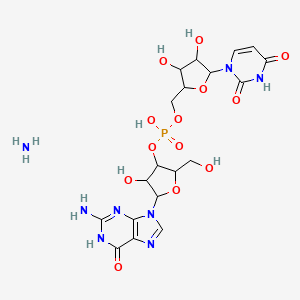
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
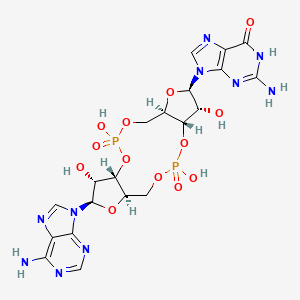
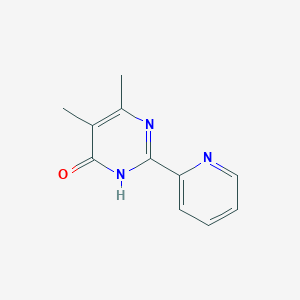
![2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1449608.png)


![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![4-(6-Methyl-5-oxo-4,5-dihydro-[1,2,4]triazin-3-ylamino)-benzoic acid](/img/structure/B1449616.png)
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)

![4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one](/img/structure/B1449624.png)
